molecular formula C13H15Cl2NO3 B8420711 methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B8420711
M. Wt: 304.17 g/mol
InChI Key: UHRFJVOWJVATRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with two chlorine atoms and a pyrrolidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3,5-dichloro-4-hydroxybenzoate.

    Substitution Reaction: The hydroxyl group is then substituted with a pyrrolidinylmethoxy group. This step involves the reaction of methyl 3,5-dichloro-4-hydroxybenzoate with pyrrolidine and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted benzoates with different nucleophiles.

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and specificity, while the benzoate core can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but lacks the pyrrolidinylmethoxy group.

    Methyl 3,5-dichloro-4-(2-piperidinyl)methoxybenzoate: Similar structure but with a piperidinyl group instead of pyrrolidinyl.

Uniqueness

methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of the pyrrolidinylmethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s solubility, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15Cl2NO3

Molecular Weight

304.17 g/mol

IUPAC Name

methyl 3,5-dichloro-4-(pyrrolidin-2-ylmethoxy)benzoate

InChI

InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3

InChI Key

UHRFJVOWJVATRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]methoxy-3,5-dichlorobenzoate (988 mg, 3.248 mmol) in CH2Cl2 (20 mL) was added TFA (5 mL) at 0° C., and the reaction mixture was stirred at room temp for 2 hr. The solvent was removed under a reduced pressure and the residue was treated with 1 N NaOH. The solution was extracted with CHCl3. The extract was washed with brine, dried over Na2SO4, and concentrated under a reduced pressure to afford 672 mg (68%) methyl 3,5-dichloro-4-(2-pyrrolidinyl)methoxybenzoate as a pale yellowish oil. 1H-NMR (400 MHz, CDCl3) δ 1.62–1.69 (m, 1H), 1.78–1.86 (m, 2H), 1.89–1.99 (m, 1H), 2.92–2.98 (m, 1H), 3.04–3.09 (m, 1H), 3.55–3.60 (m, 1H), 3.91 (s, 3H), 4.01 (dd, J=6.8, 8.8 Hz, 1H), 4.08 (dd, J=4.9, 8.8 Hz, 1H), 7.97 (s, 2H); MS (FAB) m/z 304 (M++1).
Name
methyl 4-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]methoxy-3,5-dichlorobenzoate
Quantity
988 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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